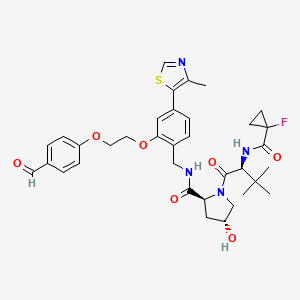

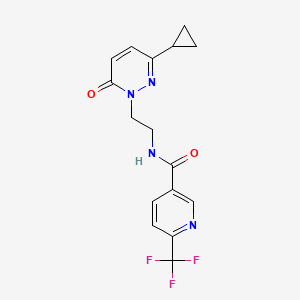

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Molecular Docking

The research in the field of synthetic chemistry has led to the development of novel pyridine and fused pyridine derivatives, which have been evaluated for their biological activities, including antimicrobial and antioxidant activities. These compounds, synthesized from specific pyridine-3-carbonitrile precursors, have undergone in silico molecular docking screenings, revealing moderate to good binding energies with target proteins, indicating their potential as therapeutic agents (Flefel et al., 2018).

Antitumor Applications

The discovery and development of compounds with antitumor activities is a significant area of research. For instance, compounds with a cyclopropylpyrroloindole core have been studied for their ability to form interstrand DNA cross-links in tumor cells, a mechanism that contributes to their cytotoxic activities. Such studies have implications for the development of new anticancer drugs (Składanowski et al., 2001).

Histone Deacetylase Inhibitors

The design and synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which selectively inhibits histone deacetylases (HDACs), highlight the potential of such molecules in cancer therapy. These inhibitors can block cancer cell proliferation and induce apoptosis, demonstrating the therapeutic promise of compounds related to "N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide" (Zhou et al., 2008).

Antidiarrhoeal and Antimicrobial Activities

Research has also focused on the synthesis and characterization of compounds used as antidiarrhoeal agents, with specific studies examining their affinity for sigma receptors. Such compounds are synthesized starting from related pyrrolidin-2-ylmethylamine precursors, demonstrating the versatility of this chemical backbone in generating therapeutically relevant molecules (Habernickel, 2002).

Heterobifunctional Coupling Agents

The synthesis of heterobifunctional coupling agents, critical for chemoselective conjugation of proteins and enzymes, is another area of application. These agents, incorporating pyrrol-1-yl and benzamide functionalities, are essential tools in biochemical research and drug development, offering high purity and yield in their synthesis (Reddy et al., 2005).

Propriétés

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(17-6-8-18(9-7-17)23-11-1-2-12-23)22-14-15-3-10-19(21-13-15)16-4-5-16/h1-3,6-13,16H,4-5,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPSYTNUWLOVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2569718.png)

![methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2569724.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2569725.png)

![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/no-structure.png)

![2-{Bicyclo[2.2.2]octan-1-yl}acetic acid](/img/structure/B2569727.png)

![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2569736.png)

![methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2569737.png)

![N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide](/img/structure/B2569738.png)